molecular formula C13H20ClN B1435825 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride CAS No. 2060000-33-9

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1435825
CAS No.: 2060000-33-9
M. Wt: 225.76 g/mol
InChI Key: FZHUOVNICJZMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl. It is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with 4-methylbenzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.

Properties

IUPAC Name

2-methyl-2-[(4-methylphenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)10-13(2)8-3-9-14-13;/h4-7,14H,3,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHUOVNICJZMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 2
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 3
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 4
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 5
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 6
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.